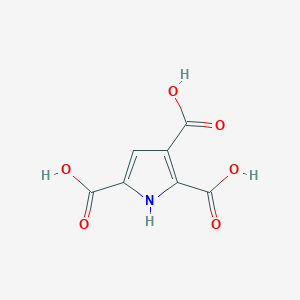

Pyrrole-2,3,5-tricarboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-pyrrole-2,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO6/c9-5(10)2-1-3(6(11)12)8-4(2)7(13)14/h1,8H,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSAVTSXHXRENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241508 | |

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-32-4 | |

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Pyrrole-2,3,5-tricarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Pyrrole-2,3,5-tricarboxylic acid, a molecule of significant interest in various research and development domains. Due to the absence of a direct, one-pot synthesis method in the current body of scientific literature, this document outlines a plausible and scientifically sound multi-step synthetic pathway. The proposed route is based on established organic chemistry principles and reactions, providing a robust framework for its laboratory preparation.

Proposed Synthetic Pathway

The synthesis of Pyrrole-2,3,5-tricarboxylic acid can be strategically approached in three key stages:

-

Step 1: Synthesis of a 2,3,5-Trisubstituted Pyrrole (B145914) Precursor. The initial and most critical step is the construction of the pyrrole ring with appropriate functionalities at the 2, 3, and 5 positions. A highly suitable precursor is a pyrrole with ester groups at the 2 and 5 positions and a readily oxidizable group, such as a methyl group, at the 3-position. The Knorr pyrrole synthesis is a classic and versatile method for achieving this substitution pattern.

-

Step 2: Oxidation of the C-3 Substituent. The second stage involves the selective oxidation of the alkyl group at the 3-position of the pyrrole ring to a carboxylic acid. This transformation can be achieved using a strong oxidizing agent, with potassium permanganate (B83412) (KMnO₄) being a common and effective choice for the oxidation of alkyl chains on aromatic rings.

-

Step 3: Hydrolysis of Ester Groups. The final step in the sequence is the hydrolysis of the ester groups at the 2 and 5 positions to their corresponding carboxylic acids. This is a standard saponification reaction, typically carried out under basic conditions followed by acidification.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Proposed multi-step synthesis of Pyrrole-2,3,5-tricarboxylic acid.

Experimental Protocols

The following sections provide detailed, hypothetical experimental protocols for each step of the proposed synthesis. These protocols are based on analogous reactions found in the literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Dimethyl 3-methyl-1H-pyrrole-2,5-dicarboxylate (Knorr Pyrrole Synthesis)

The Knorr synthesis involves the condensation of an α-amino-ketone or ester with a β-dicarbonyl compound. For the synthesis of dimethyl 3-methyl-1H-pyrrole-2,5-dicarboxylate, a suitable α-amino-β-ketoester would be reacted with a β-ketoester.

Reaction Scheme:

Figure 2: Reaction scheme for the Knorr synthesis of the pyrrole precursor.

Experimental Protocol:

-

To a solution of the appropriate β-ketoester (1.0 eq) in glacial acetic acid, add the α-amino-β-ketoester hydrochloride (1.0 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure dimethyl 3-methyl-1H-pyrrole-2,5-dicarboxylate.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material 1 (β-ketoester) | 10.0 g |

| Starting Material 2 (α-amino-β-ketoester HCl) | 12.5 g |

| Solvent (Glacial Acetic Acid) | 100 mL |

| Reaction Temperature | ~118 °C (Reflux) |

| Reaction Time | 3 hours |

| Yield | 75-85% |

Step 2: Oxidation of Dimethyl 3-methyl-1H-pyrrole-2,5-dicarboxylate

This step utilizes a strong oxidizing agent to convert the methyl group at the C-3 position into a carboxylic acid.

Reaction Scheme:

Figure 3: Oxidation of the C-3 methyl group.

Experimental Protocol:

-

Suspend dimethyl 3-methyl-1H-pyrrole-2,5-dicarboxylate (1.0 eq) in an aqueous solution of sodium carbonate.

-

Heat the suspension to 80-90 °C and add a solution of potassium permanganate (KMnO₄) (3.0-4.0 eq) in water portion-wise over several hours, maintaining the temperature.

-

After the addition is complete, continue heating until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of ~2.

-

If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trimethyl pyrrole-2,3,5-tricarboxylate.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 5.0 g |

| Potassium Permanganate (KMnO₄) | 15.0 g |

| Solvent (Water) | 200 mL |

| Reaction Temperature | 90 °C |

| Reaction Time | 6 hours |

| Yield | 60-70% |

Step 3: Hydrolysis of Trimethyl pyrrole-2,3,5-tricarboxylate

The final step is the conversion of the triester to the desired tricarboxylic acid via saponification.

Reaction Scheme:

Figure 4: Saponification of the triester to the final product.

Experimental Protocol:

-

Dissolve trimethyl pyrrole-2,3,5-tricarboxylate (1.0 eq) in an excess of aqueous sodium hydroxide (B78521) solution (e.g., 10% w/v).

-

Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.

-

The desired Pyrrole-2,3,5-tricarboxylic acid should precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 3.0 g |

| Sodium Hydroxide Solution (10%) | 50 mL |

| Reaction Temperature | ~100 °C (Reflux) |

| Reaction Time | 5 hours |

| Yield | >90% |

Conclusion

While a direct synthesis of Pyrrole-2,3,5-tricarboxylic acid is not prominently featured in the chemical literature, the proposed multi-step pathway, commencing with a Knorr pyrrole synthesis followed by oxidation and hydrolysis, presents a viable and logical approach. The individual steps are based on well-established and reliable organic transformations. This guide provides a foundational framework for researchers to develop a detailed and optimized laboratory procedure for the synthesis of this important tricarboxylic acid derivative. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped chemical laboratory.

"Pyrrole-2,3,5-tricarboxylic acid chemical properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a polysubstituted pyrrole (B145914) derivative of significant interest in the fields of biochemistry and forensic science. It is recognized as a key biomarker for the oxidative degradation of eumelanin (B1172464), the primary pigment responsible for brown to black coloration in human hair and skin.[1][2][3] The presence and concentration of PTCA can provide valuable insights into oxidative stress and have been utilized to identify cosmetic treatments on hair samples in forensic analyses.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of Pyrrole-2,3,5-tricarboxylic acid.

Chemical and Physical Properties

Pyrrole-2,3,5-tricarboxylic acid is a solid, polyprotic acid. Its chemical structure and key physicochemical properties are summarized below. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.

Table 1: Physicochemical Properties of Pyrrole-2,3,5-tricarboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₆ | [4] |

| Molecular Weight | 199.12 g/mol | [4] |

| IUPAC Name | 1H-pyrrole-2,3,5-tricarboxylic acid | [2] |

| CAS Number | 945-32-4 | [4] |

| Melting Point | >220 °C (decomposes) | [5] |

| Predicted logP | -0.13 | [6] |

| Predicted pKa (Strongest Acidic) | 3.56 | [6] |

| Predicted Polar Surface Area | 127.69 Ų | [6] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Pyrrole-2,3,5-tricarboxylic Acid

| Spectrum | Data | Source |

| ¹³C NMR (800 MHz, D₂O) | Predicted Chemical Shifts (ppm): 172.9, 168.0, 164.9, 137.9, 127.9, 119.9, 101.9 | [7] |

| Mass Spectrum (GC-MS, 70eV) | Predicted m/z values | [8] |

Expected ¹H NMR Spectral Features (in DMSO-d₆): Based on the structure and data from similar compounds, the ¹H NMR spectrum of PTCA in a solvent like DMSO-d₆ is expected to show a downfield signal for the C4-proton of the pyrrole ring, likely in the range of 6.5-7.5 ppm. The N-H proton would appear as a broad singlet, typically downfield (around 11-12 ppm). The three carboxylic acid protons would also be expected to appear as broad singlets at very downfield shifts (>10 ppm), and their exchange with residual water in the solvent might affect their appearance.

Expected FT-IR Spectral Features: The FT-IR spectrum of PTCA is expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (pyrrole): A moderate to sharp band around 3300-3400 cm⁻¹.

-

C=O stretch (carboxylic acid): Strong, broad bands in the region of 1680-1720 cm⁻¹. The presence of multiple carboxyl groups and potential hydrogen bonding could lead to multiple or broadened peaks.

-

C=C and C-N stretching (pyrrole ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Experimental Protocols

Proposed Synthesis of 1H-Pyrrole-2,3,5-tricarboxylic Acid

While a specific, detailed protocol for the de novo synthesis of Pyrrole-2,3,5-tricarboxylic acid is not well-documented, a plausible synthetic route can be proposed based on established methods for synthesizing substituted pyrroles, such as the Paal-Knorr synthesis and subsequent oxidation.[9][10][11]

Proposed Synthetic Scheme:

A potential synthetic approach could involve the construction of a pyrrole ring with appropriate ester functionalities, followed by hydrolysis to the tricarboxylic acid. The Paal-Knorr condensation of a 1,4-dicarbonyl compound with an amine is a robust method for forming the pyrrole ring.[9][10][11]

Figure 1: Proposed Paal-Knorr based synthesis workflow.

Generalized Experimental Protocol (Paal-Knorr Synthesis Approach):

-

Reaction Setup: A suitable 1,4-dicarbonyl compound bearing ester groups at the positions corresponding to the final carboxylic acid groups is dissolved in an appropriate solvent (e.g., ethanol, acetic acid).

-

Amine Addition: An ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) is added to the solution.

-

Cyclization: The reaction mixture is heated to reflux for a specified period to facilitate the condensation and cyclization to form the pyrrole ring.

-

Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the pyrrole diester.

-

Carboxylation: The purified pyrrole diester would then undergo a carboxylation reaction at the C3 position. This could potentially be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide.

-

Hydrolysis: The resulting pyrrole triester is then subjected to hydrolysis, typically under basic conditions (e.g., using NaOH or KOH in an aqueous/alcoholic solution), followed by acidification to yield the final Pyrrole-2,3,5-tricarboxylic acid.

Determination of pKa Values for a Polyprotic Acid

Since experimental pKa values for Pyrrole-2,3,5-tricarboxylic acid are not available, a general protocol for their determination using potentiometric titration is provided below.

Methodology:

-

Preparation of the Analyte Solution: A precisely weighed amount of Pyrrole-2,3,5-tricarboxylic acid is dissolved in a known volume of deionized, carbonate-free water.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned to dispense the titrant into the analyte solution.

-

Titration Procedure: The initial pH of the acid solution is recorded. The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. Smaller increments should be used near the expected equivalence points.

-

Data Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The equivalence points can be determined from the inflection points of the curve, often more accurately identified from the maxima of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossings of the second derivative plot (Δ²pH/ΔV² vs. V).

-

pKa Determination: The pKa values can be determined from the pH at the half-equivalence points. For a triprotic acid, pKa1 is the pH at the first half-equivalence point, pKa2 is the pH at the second half-equivalence point, and pKa3 is the pH at the third half-equivalence point.

Figure 2: Workflow for pKa determination by potentiometric titration.

Biological Relevance and Role as a Biomarker

Pyrrole-2,3,5-tricarboxylic acid is not known to be directly involved in a specific signaling pathway. Its primary biological significance lies in its role as a stable end-product of the oxidative degradation of eumelanin.[1][12][13] Eumelanin is a complex polymer derived from the oxidation of tyrosine and is composed of 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units.[1] Oxidative stress, for example from exposure to hydrogen peroxide or UV radiation, leads to the breakdown of the eumelanin polymer.[1][13] PTCA is specifically formed from the degradation of DHICA-derived units.[1]

This formation of PTCA has been utilized as a reliable biomarker to quantify eumelanin content and to assess the extent of oxidative damage to melanin-containing tissues, particularly hair.[1][3] In forensic science, the quantification of PTCA in hair samples can indicate whether the hair has been subjected to cosmetic treatments like bleaching, which could interfere with the analysis of drugs or other xenobiotics.[1][3]

Figure 3: Formation of PTCA from eumelanin degradation.

Conclusion

Pyrrole-2,3,5-tricarboxylic acid is a molecule of considerable interest due to its role as a biomarker for eumelanin degradation and oxidative stress. While comprehensive experimental data on its chemical properties are still emerging, its structural features and the chemistry of related pyrrole compounds provide a solid foundation for understanding its behavior. The development of robust synthetic methods and the further elucidation of its properties will be valuable for its application in analytical, forensic, and biomedical research. The information provided in this technical guide serves as a comprehensive resource for professionals working with or interested in this important pyrrole derivative.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Pyrrole-2,3,5-tricarboxylic Acid|CAS 945-32-4 [benchchem.com]

- 3. PTCA (1H-pyrrole-2,3,5-tricarboxylic acid) as a marker for oxidative hair treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole-2,3,5-tricarboxylic Acid | LGC Standards [lgcstandards.com]

- 5. mdpi.com [mdpi.com]

- 6. hmdb.ca [hmdb.ca]

- 7. hmdb.ca [hmdb.ca]

- 8. hmdb.ca [hmdb.ca]

- 9. Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. UVA-induced oxidative degradation of melanins: fission of indole moiety in eumelanin and conversion to benzothiazole moiety in pheomelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Pyrrole-2,3,5-tricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a key biomarker for the oxidative degradation of eumelanin (B1172464), the dark pigment in human hair and skin.[1][2] Its quantification is crucial in forensic science to identify oxidative treatments on hair samples and in dermatology to assess melanin-related processes. This technical guide provides a comprehensive overview of the available spectroscopic data for PTCA, detailed experimental protocols for its analysis, and a workflow for its extraction and quantification.

Spectroscopic Data

The unique structure of Pyrrole-2,3,5-tricarboxylic acid, featuring a pyrrole (B145914) ring substituted with three carboxyl groups, gives rise to a distinct spectroscopic signature. While a complete set of experimental spectra for the pure, isolated compound is not widely available in the public domain, this section compiles the existing data from literature and predictive models.

Mass Spectrometry

Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is the primary technique for the identification and quantification of PTCA.

| Parameter | Value | Source |

| Monoisotopic Mass | 199.0117 Da | Predicted |

| Molecular Formula | C₇H₅NO₆ | [3] |

| Ionization Mode | Negative Electrospray (ESI-) | [1] |

| Precursor Ion (m/z) | 198 ([M-H]⁻) | [1] |

UV-Vis Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule.

| Parameter | Value | Source |

| λmax | ~269 nm | [1] |

| Solvent | Not Specified | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

A complete experimental Infrared spectrum for Pyrrole-2,3,5-tricarboxylic acid is not available in the public literature. However, based on its functional groups, the following characteristic absorption bands can be predicted:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| N-H (Pyrrole) | ~3400-3200 | Stretching |

| C=O (Carboxylic Acid) | ~1750-1680 | Stretching |

| C=C (Pyrrole Ring) | ~1650-1550 | Stretching |

| C-N (Pyrrole Ring) | ~1300-1200 | Stretching |

| C-O (Carboxylic Acid) | ~1300-1200 | Stretching |

| O-H (Carboxylic Acid) | ~1440-1395 and 950-910 | Bending |

Experimental Protocols

Detailed methodologies are essential for the reliable detection and quantification of Pyrrole-2,3,5-tricarboxylic acid.

LC-MS/MS Analysis of PTCA in Biological Samples

This protocol is adapted from a validated method for the quantification of PTCA in human skin punch biopsies.[4][5]

1. Sample Preparation (Oxidative Degradation):

-

Biological samples (e.g., hair, skin biopsies) are subjected to oxidative degradation to release PTCA from the eumelanin polymer.

-

A typical procedure involves incubation with an oxidizing agent such as hydrogen peroxide or potassium permanganate (B83412) under controlled temperature and time.[2]

2. Extraction:

-

Following oxidation, the sample is acidified.

-

PTCA is extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

-

The organic phase is collected and evaporated to dryness under a stream of nitrogen.

3. Reconstitution:

-

The dried extract is reconstituted in a suitable mobile phase, such as a mixture of water and methanol (B129727) with a small percentage of formic acid.[5]

4. LC-MS/MS Conditions:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.[4]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution containing an ion-pairing agent or acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.[5]

-

Flow Rate: A flow rate in the range of 200-400 µL/min is common.[5]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization in negative mode (ESI-) is used to generate the [M-H]⁻ ion at m/z 198.[1]

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. This involves monitoring the transition of the precursor ion (m/z 198) to specific product ions.

-

General Protocol for NMR Spectroscopy of Pyrrolecarboxylic Acids

While specific data for PTCA is unavailable, the following provides a general approach for acquiring NMR spectra of similar compounds.

1. Sample Preparation:

-

Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical due to the acidic protons.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

2. ¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

The spectrum would be expected to show signals for the pyrrole ring proton and the acidic protons of the carboxylic acids and the N-H group. The latter may be broad and exchangeable with residual water in the solvent.

3. ¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Signals corresponding to the carbonyl carbons of the carboxylic acids and the carbons of the pyrrole ring would be expected.

General Protocol for FTIR Spectroscopy of Pyrrolecarboxylic Acids

1. Sample Preparation:

-

For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

2. Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

A background spectrum of the empty sample compartment or the ATR crystal should be recorded and subtracted from the sample spectrum.

Visualizations

Workflow for PTCA Analysis

The following diagram illustrates the general workflow for the extraction and analysis of Pyrrole-2,3,5-tricarboxylic acid from a biological matrix.

Caption: Workflow for the extraction and LC-MS/MS analysis of PTCA.

Conclusion

Pyrrole-2,3,5-tricarboxylic acid is a molecule of significant interest in forensic and biomedical research. While its primary analytical method is well-established as LC-MS/MS, a complete public spectroscopic profile, including experimental NMR and IR data of the pure substance, remains to be fully documented. This guide provides the currently available data and standardized protocols to aid researchers in the analysis of this important biomarker. Further research into the synthesis and full spectroscopic characterization of PTCA will be invaluable to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. PTCA (1H-pyrrole-2,3,5-tricarboxylic acid) as a marker for oxidative hair treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole-2,3,5-tricarboxylic Acid | LGC Standards [lgcstandards.com]

- 4. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrrole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis. Its derivatives, particularly the pyrrole carboxylic acids, are integral to a vast array of biologically active molecules, from the heme cofactor in our blood to cutting-edge pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of pyrrole carboxylic acids, detailing the seminal synthetic methodologies, key experimental protocols, and the burgeoning understanding of their biological significance that has cemented their role in modern drug discovery.

The Dawn of Pyrrole Synthesis: Landmark Discoveries

The latter half of the 19th century marked a pivotal era for synthetic organic chemistry, with the elucidation and synthesis of fundamental heterocyclic systems. The synthesis of the pyrrole nucleus, and by extension, its carboxylic acid derivatives, was pioneered through the independent and near-simultaneous work of several chemists.

The Paal-Knorr Pyrrole Synthesis (1885)

In 1885, German chemists Carl Paal and Ludwig Knorr independently reported a method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and ammonia (B1221849) or primary amines.[1][2][3] This reaction, now famously known as the Paal-Knorr synthesis, proved to be a versatile and straightforward method for accessing a wide range of substituted pyrroles. The general reaction involves the condensation of a 1,4-diketone with an amine, followed by cyclization and dehydration to form the aromatic pyrrole ring. The reaction is typically acid-catalyzed.

While the original publications are in German and provide a narrative description, a representative experimental procedure based on Paal's 1885 work is as follows:

Objective: To synthesize 2,5-dimethylpyrrole from acetonylacetone (a 1,4-diketone) and ammonia.

Reagents:

-

Acetonylacetone

-

Aqueous ammonia solution

Procedure:

-

Acetonylacetone was heated with a concentrated aqueous solution of ammonia in a sealed tube or under reflux.

-

The reaction mixture was heated for several hours.

-

Upon cooling, the product was isolated. The exact work-up procedure in the original paper is not detailed in modern terms, but would have likely involved distillation or crystallization to purify the resulting 2,5-dimethylpyrrole.

Quantitative Data from Early Reports: The Paal-Knorr synthesis was noted for its generally good yields, often exceeding 60% even in its early applications.[3]

The Hantzsch Pyrrole Synthesis (1890)

A few years later, in 1890, Arthur Hantzsch developed another key method for pyrrole synthesis.[4] The Hantzsch pyrrole synthesis involves a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[5] This method allows for the construction of highly substituted pyrrole rings, often with ester functionalities that can be further manipulated, for instance, into carboxylic acids.

Based on Hantzsch's 1890 publication, a representative procedure is as follows:

Objective: To synthesize a polysubstituted pyrrole derivative.

Reagents:

-

Ethyl acetoacetate (B1235776) (a β-ketoester)

-

Chloroacetone (an α-haloketone)

-

Ammonia

Procedure:

-

Ethyl acetoacetate was mixed with an alcoholic solution of ammonia.

-

Chloroacetone was then added to this mixture.

-

The reaction was often exothermic and proceeded upon standing at room temperature or with gentle warming.

-

The product, a substituted pyrrole-3-carboxylic acid ester, would precipitate from the solution or be isolated after removal of the solvent and subsequent purification.

Quantitative Data from Early Reports: The initial yields reported for the Hantzsch synthesis were often modest, sometimes below 50%.

The Emergence of Pyrrole Carboxylic Acids

While the foundational syntheses provided access to the pyrrole core, the specific isolation and synthesis of pyrrole carboxylic acids followed. Pyrrole-2-carboxylic acid, a key member of this family, was first synthesized over a century ago.[6] Its biological significance, however, was recognized much later, when it was identified as a degradation product of sialic acids and a metabolite derived from the oxidation of D-hydroxyproline isomers.[6]

Evolution of Synthetic Methodologies

The classical Paal-Knorr and Hantzsch syntheses laid the groundwork for countless modifications and new synthetic routes to pyrrole carboxylic acids, driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope. The following table summarizes key historical and modern synthetic approaches.

| Synthesis Name | Year | Precursors | Key Features |

| Paal-Knorr Synthesis | 1885 | 1,4-Dicarbonyl compound, Amine/Ammonia | High yields, straightforward procedure. |

| Hantzsch Synthesis | 1890 | β-Ketoester, α-Haloketone, Amine/Ammonia | Access to highly substituted pyrroles. |

| Modern Variations | 20th/21st Century | Various | Use of microwave irradiation, solid-phase synthesis, and novel catalysts to improve yields and reaction conditions. |

Biological Significance and Therapeutic Applications

The pyrrole carboxylic acid scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities. Their importance is underscored by their presence in both natural products with potent bioactivity and synthetically derived pharmaceuticals.

Antimicrobial Activity

Pyrrole carboxylic acid derivatives have demonstrated significant potential as antibacterial and antifungal agents. Their mechanisms of action often involve the inhibition of essential bacterial enzymes.

-

DNA Gyrase Inhibition: Certain pyrrolamides have been shown to be potent inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[5] By stabilizing the DNA-gyrase complex in a cleaved state, these compounds induce lethal double-stranded DNA breaks, leading to bacterial cell death.[7]

-

MmpL3 Inhibition: The mycobacterial membrane protein Large 3 (MmpL3) is essential for the transport of mycolic acids, key components of the mycobacterial cell wall.[1][2] Pyrrole-based compounds have been identified as inhibitors of MmpL3, disrupting cell wall synthesis and exhibiting potent activity against Mycobacterium tuberculosis.[1][2][8] The mechanism is thought to involve the dissipation of the transmembrane proton gradient required for MmpL3 function.[9][10]

Anti-inflammatory Activity

The anti-inflammatory properties of some pyrrole carboxylic acid derivatives stem from their ability to inhibit key enzymes in the arachidonic acid cascade.

-

COX and LOX Inhibition: Cyclooxygenase (COX) and lipoxygenase (LOX) are enzymes that mediate the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively.[11] Dual inhibitors of COX-2 and 5-LOX are sought after as safer anti-inflammatory agents, and certain pyrrole derivatives have shown promise in this area.[12][13] By blocking these pathways, these compounds can reduce inflammation and associated pain.

Anticancer Activity

The pyrrole scaffold is also prevalent in a number of anticancer agents. The mechanisms are diverse, targeting various signaling pathways involved in cancer cell proliferation and survival.[14][15]

-

Kinase Inhibition: Many pyrrole-containing compounds act as inhibitors of protein kinases, which are often dysregulated in cancer. For example, some derivatives target the MAPK signaling pathway, which is crucial for cell growth and division.[16]

-

Modulation of Apoptosis: Some pyrrole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[14][15]

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate key concepts related to the synthesis and biological action of pyrrole carboxylic acids.

Caption: The Paal-Knorr Pyrrole Synthesis Workflow.

Caption: The Hantzsch Pyrrole Synthesis Workflow.

References

- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The Synthesis of Pyrroles from Nitroolefins | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA gyrase - Wikipedia [en.wikipedia.org]

- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 11. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of COX-2 and 5-LOX regulates the progression of colorectal cancer by promoting PTEN and suppressing PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways [frontiersin.org]

- 14. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Perylene-3,4,9,10-tetracarboxylic Acid (PTCA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Perylene-3,4,9,10-tetracarboxylic acid (PTCA), a prominent organic semiconductor and pigment. This document consolidates essential data, outlines detailed experimental protocols for property determination, and visualizes key chemical processes. The information herein is intended to support research and development efforts in materials science, organic electronics, and drug development.

Core Physicochemical Data

Perylene-3,4,9,10-tetracarboxylic acid (PTCA) is a planar, polycyclic aromatic hydrocarbon characterized by its robust thermal stability and distinct electronic properties. It is the parent compound for a wide range of perylene (B46583) derivatives, including the commercially significant perylenetetracarboxylic dianhydride (PTCDA) and perylenetetracarboxylic diimides (PTCDIs). The physicochemical properties of PTCA and its key derivatives are summarized below.

Table 1: General Physicochemical Properties of PTCA and Related Compounds

| Property | Perylene-3,4,9,10-tetracarboxylic acid (PTCA) | Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | Perylene-3,4,9,10-tetracarboxylic diimide (PTCDI) |

| CAS Number | 81-32-3[1] | 128-69-8[2][3] | 81-33-4 |

| Molecular Formula | C₂₄H₁₂O₈[4] | C₂₄H₈O₆[3] | C₂₄H₁₀N₂O₄ |

| Molecular Weight | 428.35 g/mol | 392.32 g/mol [3] | 390.35 g/mol |

| Appearance | Data not available | Dark red solid[5] | Dark yellow-red to black solid |

| Melting Point | Not available | >300 °C (decomposes)[5] | Not available |

| Boiling Point | 912.4 °C (Predicted)[1] | Not available | 821.4 °C (Predicted) |

| Density | 1.739 g/cm³ (Predicted)[1] | ~1.7 g/cm³[5] | 1.680 g/cm³ (Predicted) |

Table 2: Solubility and Acidity of PTCA and Related Compounds

| Property | Perylene-3,4,9,10-tetracarboxylic acid (PTCA) | Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | Perylene-3,4,9,10-tetracarboxylic diimide (PTCDI) |

| Water Solubility | Insoluble | Insoluble | Insoluble |

| Organic Solvent Solubility | Derivatives are soluble in various organic solvents.[6] | Low solubility in aromatic solvents.[5] | Derivatives have good solubility in halogenated solvents like dichloromethane (B109758) and chloroform.[7] |

| pKa (Predicted) | 2.17 ± 0.30[1] | Not applicable | 8.75 ± 0.20 |

Table 3: Spectroscopic Properties of PTCA Derivatives

| Property | Wavelength/Shift | Solvent/Conditions | Reference Compound |

| UV-Vis Absorption (λmax) | 458, 490, 526 nm | Chloroform | Perylene Diimide (PDI) derivatives[7] |

| Fluorescence Emission (λmax) | 540, 576, 624 nm | Chloroform | Perylene Diimide (PDI) derivatives[7] |

| ¹H NMR (Perylene Core) | δ 8.3–9.4 ppm | CDCl₃ | Monoamino-substituted PTCDA derivatives[8] |

| ¹³C NMR | δ 109-164 ppm | C₂D₂Cl₄ / CDCl₃ | Various PTCA derivatives[9][10] |

Synthesis and Key Reactions

The primary route to obtaining Perylene-3,4,9,10-tetracarboxylic acid (PTCA) is through the hydrolysis of its dianhydride, PTCDA. PTCDA itself is a common starting material for a vast array of perylene dyes and pigments.

Synthesis of PTCA via Hydrolysis of PTCDA

A common method involves the hydrolysis of Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) in an alkaline solution. For instance, PTCDA can be hydrolyzed with potassium hydroxide (B78521) (KOH) to form the tetrapotassium salt of PTCA, which can then be acidified to yield the final product.[11]

Experimental Protocols

This section details generalized protocols for the determination of key physicochemical properties of PTCA and its derivatives.

Determination of Solubility

The solubility of PTCA and its derivatives, which are often sparingly soluble in many solvents, can be determined using the shake-flask method followed by spectroscopic quantification.

Protocol:

-

Preparation: Add an excess amount of finely powdered PTCA to a series of vials containing different solvents.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and measure its absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

-

Calculation: Determine the concentration of the dissolved PTCA from a previously established calibration curve of absorbance versus concentration.

Determination of Acid Dissociation Constant (pKa)

The pKa of PTCA can be determined by potentiometric titration or UV-Vis spectrophotometric titration.

Protocol (Potentiometric Titration):

-

Solution Preparation: Dissolve a precisely weighed amount of PTCA in a suitable solvent mixture (e.g., DMSO/water) to overcome its low aqueous solubility.

-

Titration: Titrate the PTCA solution with a standardized solution of a strong base (e.g., carbonate-free NaOH) using a calibrated pH meter to monitor the pH.

-

Data Collection: Record the pH of the solution after each incremental addition of the base.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of each acidic proton. Given that PTCA has four carboxylic acid groups, multiple equivalence points and corresponding pKa values may be observed.

Crystal Structure Determination

The crystal structure of PTCA and its derivatives is typically determined by single-crystal or powder X-ray diffraction (XRD).

Protocol (Single-Crystal XRD):

-

Crystal Growth: Grow single crystals of PTCA of sufficient size and quality. This is often the most challenging step and may involve techniques like slow evaporation of a solvent, vapor diffusion, or sublimation.

-

Data Collection: Mount a selected crystal on a goniometer head and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods, followed by refinement to obtain a final, accurate crystal structure. For PTCDA, a monoclinic crystal structure is commonly observed.[5]

This guide provides a foundational understanding of the physicochemical properties of Perylene-3,4,9,10-tetracarboxylic acid. Further research into the experimental determination of properties for the parent PTCA molecule is encouraged to build upon the extensive data available for its derivatives.

References

- 1. lookchem.com [lookchem.com]

- 2. 3,4,9,10-Perylenetetracarboxylic dianhydride | C24H8O6 | CID 67191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4,9,10-Perylenetetracarboxylic dianhydride [webbook.nist.gov]

- 4. 3,4,9,10-Perylenetetracarboxylic acid | C24H12O8 | CID 66474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. open.metu.edu.tr [open.metu.edu.tr]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. scispace.com [scispace.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1H-Pyrrole-2,3,5-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a key biomarker for oxidative stress, particularly in the context of melanin (B1238610) degradation. Its presence and concentration in biological samples, such as hair, serve as a reliable indicator of oxidative treatments and can be crucial in forensic science and dermatological research. This technical guide provides an in-depth overview of the methodologies and data integral to the structure elucidation of this significant molecule.

Physicochemical Properties

A foundational understanding of a molecule's basic properties is the first step in its structural elucidation.

| Property | Value |

| Molecular Formula | C₇H₅NO₆ |

| Molecular Weight | 199.12 g/mol |

| IUPAC Name | 1H-pyrrole-2,3,5-tricarboxylic acid |

| CAS Number | 945-32-4 |

| Appearance | Solid |

| Melting Point | >220 °C (decomposes)[1][2] |

Spectroscopic Data for Structure Elucidation

The definitive structure of 1H-pyrrole-2,3,5-tricarboxylic acid is determined through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published due to its primary use as an analytical standard, the following sections detail the expected data based on its known structure and principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum of PTCA is predicted to be relatively simple, showing signals for the single pyrrolic proton and the acidic protons of the three carboxyl groups.

-

Pyrrole (B145914) C-H Proton: The lone proton on the pyrrole ring (at position 4) is expected to appear as a singlet in the aromatic region, likely deshielded by the electron-withdrawing carboxylic acid groups.

-

Carboxylic Acid Protons: The three -COOH protons will likely appear as a broad singlet at a significantly downfield chemical shift, and their signal may be exchangeable with D₂O.

-

N-H Proton: The proton attached to the nitrogen in the pyrrole ring will also present as a singlet, typically in the downfield region.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Singlet | 1H | C4-H |

| ~11.0-13.0 | Broad Singlet | 3H | -COOH |

| ~10.0-12.0 | Singlet | 1H | N-H |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will reveal the number of distinct carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160-175 | C=O (Carboxylic Acids) |

| ~120-140 | Pyrrole Ring Carbons (C2, C3, C5) |

| ~110-120 | Pyrrole Ring Carbon (C4) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure. For PTCA, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common analytical method.

Expected Mass Spectrometry Data (LC-MS/MS)

-

Molecular Ion Peak: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed at m/z 198.00.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely show characteristic losses of CO₂ (44 Da) and H₂O (18 Da) from the carboxylic acid groups. A primary fragmentation would be the loss of a carboxyl group, resulting in a fragment ion at m/z 154.

Tabulated Mass Spectrometry Data

| m/z | Proposed Fragment |

| 198.00 | [M-H]⁻ |

| 154.01 | [M-H-CO₂]⁻ |

| 110.02 | [M-H-2CO₂]⁻ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | N-H stretch | Pyrrole |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600 | C=C stretch | Pyrrole Ring |

| ~1200-1300 | C-O stretch | Carboxylic Acid |

Experimental Protocols

Synthesis of 1H-pyrrole-2,3,5-tricarboxylic Acid

Generalized Synthetic Protocol:

-

Starting Material: A potential starting point could be a pyrrole ring with appropriate protecting groups and/or activating groups to direct carboxylation to the 2, 3, and 5 positions.

-

Carboxylation: The introduction of carboxylic acid groups can be achieved through various methods, such as reaction with carbon dioxide under pressure in the presence of a strong base (e.g., n-butyllithium) or through the use of other carboxylating agents. This would likely be a multi-step process to achieve the desired trisubstitution.

-

Deprotection: Removal of any protecting groups from the pyrrole nitrogen and any masked carboxyl groups would be the final step to yield 1H-pyrrole-2,3,5-tricarboxylic acid.

-

Purification: The final product would be purified using techniques such as recrystallization or column chromatography.

Analytical Protocol for PTCA in Hair Samples via LC-MS/MS

The standard method for the detection and quantification of PTCA in hair samples involves oxidative degradation of melanin followed by LC-MS/MS analysis.

Experimental Workflow:

-

Sample Preparation:

-

Hair samples are washed to remove external contaminants.

-

The washed hair is then dried and weighed.

-

The hair is subjected to oxidative degradation, typically using hydrogen peroxide in an alkaline solution, to release PTCA from the melanin structure.

-

-

Extraction:

-

The resulting solution is acidified.

-

PTCA is extracted from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).

-

The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

An aliquot of the reconstituted sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

The mass spectrometer is operated in negative ion mode, monitoring for the specific mass transitions of PTCA (e.g., m/z 198.0 -> 154.0).

-

Quantification is performed using a calibration curve prepared with known concentrations of a PTCA standard.

-

Visualizations

Logical Relationship of Spectroscopic Methods

Experimental Workflow for PTCA Analysis in Hair

Conclusion

The structure of 1H-pyrrole-2,3,5-tricarboxylic acid is well-established through the combined application of fundamental spectroscopic principles. While its primary significance lies in its role as a biomarker, a thorough understanding of its structural elucidation is essential for its accurate identification and quantification in complex biological matrices. The methodologies outlined in this guide provide a comprehensive framework for researchers and scientists working with this important molecule.

References

An In-depth Technical Guide on the Thermal Stability of Pyrrole-2,3,5-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of Pyrrole-2,3,5-tricarboxylic acid. Due to the limited direct experimental data on this specific molecule, this guide also incorporates information from related aromatic carboxylic acids to infer potential decomposition pathways and outlines general experimental protocols for thermal analysis.

Introduction

Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a heterocyclic aromatic compound with significant research interest, particularly as a biomarker for the oxidative degradation of eumelanin (B1172464) in hair.[1][2] Its stability under various conditions is a critical parameter for its application and for understanding its role in biological and chemical processes. Thermal stability, in particular, dictates its storage, handling, and potential for high-temperature applications. This guide summarizes the known thermal properties of PTCA and provides a framework for its further thermal analysis.

Quantitative Thermal Data

Direct and detailed quantitative data on the thermal stability of Pyrrole-2,3,5-tricarboxylic acid is sparse in the current scientific literature. The primary available data point indicates a decomposition temperature.

| Parameter | Value | Reference |

| Decomposition Temperature | >220°C | [3] |

This value suggests that the molecule is relatively stable at temperatures below 220°C. However, without more detailed data from techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), a full profile of its thermal behavior remains to be established.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of Pyrrole-2,3,5-tricarboxylic acid, standardized experimental protocols for TGA and DSC are recommended. The following are generalized methodologies based on the analysis of similar organic compounds.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a ceramic or aluminum pan.

-

Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min.

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition and the temperatures at specific mass loss percentages (e.g., 5%, 50%) are determined.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and heats of reaction.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is used with a typical flow rate of 20-50 mL/min.

-

Temperature Program: A common method involves heating the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected melting or decomposition point.

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) and exothermic events (like decomposition) are identified by peaks. The peak onset and peak maximum temperatures, as well as the enthalpy change (area under the peak), are calculated.

Proposed Thermal Decomposition Pathway

While a specific decomposition pathway for Pyrrole-2,3,5-tricarboxylic acid has not been experimentally determined, the thermal degradation of aromatic carboxylic acids often proceeds via decarboxylation.[4] In this process, the carboxylic acid groups are lost as carbon dioxide (CO2). For a tricarboxylic acid like PTCA, this would likely occur in a stepwise manner.

The proposed pathway would involve the sequential loss of the three carboxyl groups, potentially leading to the formation of pyrrole (B145914) as the final organic product. The stability of the intermediate di- and mono-carboxylic acids would influence the temperatures at which these decomposition steps occur.

Caption: Proposed thermal decomposition pathway of Pyrrole-2,3,5-tricarboxylic acid via sequential decarboxylation.

Experimental Workflow for Thermal Stability Assessment

A logical workflow is essential for the comprehensive evaluation of the thermal stability of a compound like Pyrrole-2,3,5-tricarboxylic acid.

References

Solubility Profile of Pyrrole-2,3,5-tricarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Pyrrole-2,3,5-tricarboxylic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the qualitative solubility information and presents a generalized experimental protocol for determining the solubility of this compound, which can be adapted for specific laboratory settings.

Introduction

Pyrrole-2,3,5-tricarboxylic acid is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes. This guide aims to consolidate the existing knowledge on its solubility and provide a practical framework for its experimental determination.

Solubility Data

Currently, detailed quantitative solubility data for Pyrrole-2,3,5-tricarboxylic acid in a wide array of organic solvents is not extensively documented in scientific literature. However, qualitative descriptions of its solubility have been reported. The following table summarizes the available qualitative solubility information.

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very Soluble[1] |

| Methanol (B129727) | Soluble[1], Slightly Soluble[2][3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Slightly Soluble[2][3] |

| Glacial Acetic Acid | Sparingly Soluble[1] |

| Chloroform | Very Slightly Soluble[1] |

| Water | Practically Insoluble[1] |

Note: The conflicting reports for methanol ("Soluble" versus "Slightly Soluble") may be due to different experimental conditions (e.g., temperature, purity of the compound and solvent) or subjective assessment in the original sources.

Generalized Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, a generalized experimental protocol based on the widely accepted "shake-flask" method is provided below. This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Materials

-

Pyrrole-2,3,5-tricarboxylic acid (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer, or Nuclear Magnetic Resonance (NMR) spectrometer)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of Pyrrole-2,3,5-tricarboxylic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a defined period (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of Pyrrole-2,3,5-tricarboxylic acid in the diluted sample using a pre-validated analytical method (e.g., HPLC, UV-Vis, or NMR).

-

Prepare a calibration curve using standard solutions of known concentrations of Pyrrole-2,3,5-tricarboxylic acid to ensure accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of Pyrrole-2,3,5-tricarboxylic acid in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the generalized experimental protocol for determining the solubility of Pyrrole-2,3,5-tricarboxylic acid.

Conclusion

While quantitative solubility data for Pyrrole-2,3,5-tricarboxylic acid in organic solvents remains scarce, the available qualitative information provides a useful starting point for researchers. For applications requiring precise solubility values, the generalized experimental protocol and workflow presented in this guide offer a robust framework for in-house determination. The generation and publication of such quantitative data would be a valuable contribution to the scientific community, aiding in the further research and development of this compound.

References

Quantum Chemical Studies of Pyrrole Derivatives: A Technical Guide for Researchers

Introduction

Pyrrole (B145914), a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules, including porphyrins, alkaloids, and many pharmaceutical agents.[1][2] The unique electronic properties of the pyrrole ring, arising from the delocalization of the nitrogen lone pair into the π-system, govern its reactivity and interactions with biological targets.[3][4] Quantum chemical studies have become an indispensable tool for elucidating the structure-property relationships of pyrrole derivatives, providing insights that guide the design and synthesis of novel compounds with tailored functionalities for applications in drug development, materials science, and catalysis.[3][5][6]

This technical guide provides an in-depth overview of the application of quantum chemical methods to the study of pyrrole derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational chemistry to accelerate their research. The guide covers key theoretical concepts, summarizes important quantitative data, details common computational protocols, and provides visualizations of key workflows.

Core Concepts in Quantum Chemical Analysis of Pyrrole Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of pyrrole derivatives.[7][8] Key molecular properties that are routinely calculated include:

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of molecules. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the electronic absorption properties of the molecule.[9][10] Electron density distribution and molecular electrostatic potential (MEP) maps help in identifying electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack.[1]

-

Aromaticity: The aromatic character of the pyrrole ring can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).[11] These indices provide a measure of the π-electron delocalization, which is a key factor in the stability and reactivity of the ring.

-

Reactivity Descriptors: Conceptual DFT provides a framework for defining global and local reactivity descriptors. Global descriptors like chemical potential, hardness, and electrophilicity provide insights into the overall reactivity of a molecule.[8] Local descriptors, such as Fukui functions, identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.[8]

-

Spectroscopic Properties: Quantum chemical methods can accurately predict various spectroscopic properties, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).[11][12][13][14] These theoretical predictions are invaluable for the interpretation and assignment of experimental spectra.

Data Presentation: Quantitative Insights into Pyrrole Derivatives

The following tables summarize key quantitative data obtained from various quantum chemical studies on pyrrole derivatives. These values are illustrative and depend on the specific derivative and the level of theory used in the calculations.

Table 1: Calculated Electronic Properties of Selected Pyrrole Derivatives

| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyrrole | B3LYP/6-311++G(d,p) | -5.85 | -0.00 | 5.85 |

| 1-Nitropyrrole | B3PW91/6-311+G(d,p) | -7.94 | -2.18 | 5.76 |

| 2-Nitropyrrole | B3PW91/6-311+G(d,p) | -7.62 | -2.31 | 5.31 |

| 3-Nitropyrrole | B3PW91/6-311+G(d,p) | -7.73 | -2.23 | 5.50 |

| Pyrrole-2-carboxylic acid (s-cis) | B3LYP/6-311+G(d) | -6.65 | -1.09 | 5.56 |

| Pyrrole-2-carboxylic acid (s-trans) | B3LYP/6-311+G(d) | -6.71 | -1.14 | 5.57 |

Data sourced from multiple studies and may be calculated using different functionals and basis sets, affecting direct comparability.[7][9][11]

Table 2: Calculated Thermodynamic and Reactivity Data for Nitro-Pyrrole Derivatives

| Derivative | Method/Basis Set | Heat of Formation (kJ/mol) | Bond Dissociation Energy (N-NO2) (kJ/mol) |

| 1-Nitro-1H-pyrrole | B3PW91/6-311+G(d,p) | 158.6 | 163.6 |

| 2-Nitro-1H-pyrrole | B3PW91/6-311+G(d,p) | 113.8 | - |

| 3-Nitro-1H-pyrrole | B3PW91/6-311+G(d,p) | 120.5 | - |

| 2,3,4,5-Tetranitro-1H-pyrrole | B3PW91/6-311+G(d,p) | 435.1 | - |

These values are indicative of the stability and potential as high-energy-density materials.[7][15]

Experimental Protocols: Computational Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen methodology. The following protocols are commonly employed in the study of pyrrole derivatives.

Protocol 1: Geometry Optimization and Frequency Calculations

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[7]

-

Method: Density Functional Theory (DFT) is the most common method. The choice of functional is crucial; popular choices include B3LYP, B3PW91, and M06-2X.[1][7][8][13]

-

Basis Set: A Pople-style basis set, such as 6-31G(d) or a more flexible one like 6-311++G(d,p), is often employed to provide a good balance between accuracy and computational cost.[7][11]

-

Procedure:

-

The initial molecular structure of the pyrrole derivative is built using a molecular editor.

-

A geometry optimization is performed to find the minimum energy conformation of the molecule.

-

Vibrational frequency calculations are then carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.[1] These calculations also provide thermodynamic data like zero-point energy and enthalpy.

-

Protocol 2: Calculation of Electronic Properties and Reactivity Descriptors

-

Software: Gaussian 09, ORCA, or other quantum chemistry packages.

-

Method and Basis Set: The same level of theory as the geometry optimization is typically used for consistency.

-

Procedure:

-

Following a successful geometry optimization, a single-point energy calculation is performed.

-

The energies of the HOMO and LUMO are extracted from the output file.

-

Molecular orbitals and electron density can be visualized using software like GaussView or Avogadro.

-

Global reactivity descriptors (chemical potential, hardness, electrophilicity) are calculated from the HOMO and LUMO energies.

-

Natural Bond Orbital (NBO) analysis can be performed to study intramolecular charge transfer and hyperconjugative interactions.[1][16]

-

Protocol 3: Prediction of Spectroscopic Properties

-

Software: Gaussian 09 or a similar package.

-

Method and Basis Set: DFT methods, such as B3LYP, are commonly used in conjunction with a suitable basis set like 6-311++G(d,p).[11][12]

-

Procedure:

-

IR/Raman: Vibrational frequencies and intensities are obtained from the frequency calculation output. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

-

NMR: The GIAO (Gauge-Including Atomic Orbital) method is typically used to calculate NMR chemical shifts. The calculated shifts are then referenced to a standard (e.g., tetramethylsilane).

-

UV-Vis: Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum.[10]

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the quantum chemical study of pyrrole derivatives.

Caption: A typical workflow for the quantum chemical analysis of pyrrole derivatives.

Caption: Logical relationships in deriving reactivity descriptors from HOMO and LUMO energies.

Conclusion

Quantum chemical studies provide a powerful and versatile framework for investigating the properties of pyrrole derivatives at the molecular level. By leveraging computational methods, researchers can gain deep insights into electronic structure, reactivity, and spectroscopic signatures, thereby accelerating the discovery and development of new molecules with desired functionalities. The methodologies and data presented in this guide serve as a starting point for scientists and researchers looking to apply these powerful computational tools to their own research endeavors in the fascinating field of pyrrole chemistry. The continued development of computational methods and computing power promises to further enhance the predictive power and impact of these studies in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes | MDPI [mdpi.com]

An In-depth Technical Guide to Pyrrole-2,3,5-tricarboxylic Acid (CAS 945-32-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2,3,5-tricarboxylic acid (PTCA), with CAS number 945-32-4, is a pyrrole (B145914) derivative of significant interest in the fields of biochemistry and forensic science. Primarily known as a specific biomarker for the oxidative degradation of eumelanin (B1172464), the dark pigment in human hair and skin, PTCA serves as a crucial analytical target for assessing photo-oxidative stress and cosmetic treatments of hair. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and biological relevance of Pyrrole-2,3,5-tricarboxylic acid. While its primary application is as a biomarker, this document also explores its chemical characteristics and potential for broader research applications.

Physicochemical Properties

Pyrrole-2,3,5-tricarboxylic acid is a polyfunctional heterocyclic compound. Its physical and chemical characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 945-32-4 | [1][2] |

| Molecular Formula | C₇H₅NO₆ | [1] |

| Molecular Weight | 199.12 g/mol | [1] |

| IUPAC Name | 1H-pyrrole-2,3,5-tricarboxylic acid | [1] |

| Melting Point | >220 °C (decomposes) | [3] |

| Boiling Point | 644.5 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.89 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and methanol.[5] Practically insoluble in water.[4] | [4][5] |

| pKa (Predicted) | Not available | |

| LogP (Predicted) | 0.10930 | [4] |

Spectroscopic Data (Predicted)

Experimental spectroscopic data for Pyrrole-2,3,5-tricarboxylic acid is not widely available in public databases. However, based on the known spectral properties of pyrrole and its carboxylic acid derivatives, the following characteristics can be predicted.[6][7][8][9][10][11][12][13][14]

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | A single proton signal for the C4-H on the pyrrole ring, likely in the aromatic region (δ 6.0-7.0 ppm). Broad signals for the N-H proton and the carboxylic acid protons, with chemical shifts highly dependent on the solvent and concentration. |

| ¹³C NMR | Signals for the three carboxylic acid carbons (δ > 160 ppm). Signals for the four carbons of the pyrrole ring, with those bearing carboxylic acid groups shifted downfield. The C4 carbon would appear at a higher field compared to the substituted carbons.[15][16] |

| IR Spectroscopy | Broad O-H stretching band for the carboxylic acids (around 3000 cm⁻¹). C=O stretching vibrations for the carboxylic acid groups (around 1700 cm⁻¹). N-H stretching vibration (around 3400 cm⁻¹). C-N and C-C stretching and bending vibrations characteristic of the pyrrole ring.[6][17][18] |

| Mass Spectrometry | The molecular ion peak [M]⁺ or [M-H]⁻ would be observed. Fragmentation would likely involve the sequential loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.[19][20][21][22][23] |

Synthesis and Reactions

Synthesis

One common approach is the Paal-Knorr pyrrole synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[24][25] For Pyrrole-2,3,5-tricarboxylic acid, this would require a suitably substituted 1,4-dicarbonyl precursor, which may itself require a multi-step synthesis.

Another potential route involves the modification of a pre-existing pyrrole ring. For instance, a polysubstituted pyrrole could be synthesized and the substituents subsequently oxidized to carboxylic acids. The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids has been reported, which could be adapted.[26]

Chemical Reactivity